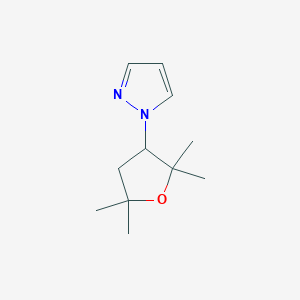
1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride
Descripción general
Descripción
“1-(2,5-Difluorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H10ClF2N5 . It has an average mass of 249.648 Da and a monoisotopic mass of 249.059280 Da .
Synthesis Analysis
The synthesis of similar compounds, such as 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones, has been achieved via Claisen-Schmidt condensation under basic conditions .Molecular Structure Analysis
The molecular structure of “1-(2,5-Difluorophenyl)biguanide hydrochloride” can be represented by the SMILES stringCl [H].NC (=N)NC (=N)Nc1cc (F)ccc1F .
Aplicaciones Científicas De Investigación
Neurochemistry and Neuropharmacology
Research on compounds with structural similarities to amphetamines, such as 3,4-Methylenedioxymethamphetamine (MDMA), has provided insights into neurochemical effects and neurotoxicity, exploring mechanisms of action on serotonin and dopamine neurotransmission. These studies can inform the development of new therapeutics targeting neurological disorders or provide a basis for understanding the neurotoxic potential of novel compounds (McKenna & Peroutka, 1990).
Pharmacology and Toxicology
Investigations into the pharmacological properties and toxicological profiles of compounds can reveal their potential therapeutic applications or adverse effects. For instance, the toxicology of 2,4-D herbicide has been extensively reviewed, highlighting the importance of understanding environmental and health impacts of chemical agents (Zuanazzi, Ghisi, & Oliveira, 2020).
Environmental Chemistry and Degradation
Studies on the environmental fate, degradation, and toxicity of chlorophenols and other similar pollutants provide crucial data for environmental protection efforts and the development of remediation technologies. These insights can be pivotal in assessing the environmental impact of new chemical entities (Gunawardana, Singhal, & Swedlund, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGASMIHDRQZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Difluorophenyl)-N-methylmethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)




![Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1433962.png)


![4-[(3-Chlorophenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1433966.png)


